Structure and chemical properties of N2-Boc-N6-formyllysine
Structure and chemical properties of N2-Boc-N6-formyllysine
An In-Depth Technical Guide to N2-Boc-N6-formyllysine: Structure, Properties, and Applications
Abstract
N-alpha-(tert-butoxycarbonyl)-N-epsilon-formyl-L-lysine (N2-Boc-N6-formyllysine) is a crucial, synthetically modified amino acid derivative that serves as a vital tool for researchers in biochemistry, toxicology, and drug development. This guide provides a comprehensive overview of its structure, chemical properties, and synthesis. We delve into the biological significance of the N6-formyllysine modification as a pathological protein adduct resulting from formaldehyde exposure and explore the utility of the N2-Boc protected version in advanced research applications. This document details protocols for its synthesis, purification, and its use in solid-phase peptide synthesis (SPPS) and as an analytical standard for quantitative mass spectrometry. The insights provided are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this compound in studying the biological consequences of protein formylation.
Introduction: The Significance of Lysine Formylation
The amino acid lysine is a cornerstone of protein structure and function, notable for its primary amino group (ε-amino) on the side chain, which is a frequent target for a variety of post-translational modifications (PTMs). These modifications, including acetylation, methylation, and ubiquitination, are critical for regulating protein function, localization, and stability.
Beyond these well-studied physiological PTMs, lysine residues are also susceptible to non-enzymatic, pathological modifications from reactive endogenous molecules. One such modification of growing interest is N6-formyllysine (Flys). This adduct is formed by the reaction of the lysine side chain with formaldehyde, a ubiquitous environmental pollutant and a metabolic byproduct in cells.[1][2][3] Endogenous formaldehyde is a major source of N6-formyllysine, which is found in proteins across all cellular compartments.[2][3]
The accumulation of N6-formyllysine is linked to the toxic effects of formaldehyde exposure and may play a role in carcinogenesis.[1][4] Given its structural similarity to the vital epigenetic mark N6-acetyllysine, it is hypothesized that N6-formyllysine could interfere with histone-based epigenetic signaling pathways.[2][5] To investigate these biological roles, researchers require precisely engineered tools, such as peptides containing a site-specific N6-formyllysine. The synthesis of such tools necessitates a protected form of the amino acid, leading to the development of N2-Boc-N6-formyllysine.
Molecular Profile of N2-Boc-N6-formyllysine
Chemical Structure and Nomenclature
N2-Boc-N6-formyllysine is a derivative of L-lysine where the alpha-amino group (Nα or N2) is protected by a tert-butoxycarbonyl (Boc) group, and the epsilon-amino group (Nε or N6) is acylated with a formyl group.
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IUPAC Name: (S)-2-((tert-butoxycarbonyl)amino)-6-formamidohexanoic acid
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Common Names: N-alpha-Boc-N-epsilon-formyl-L-lysine, Boc-Lys(For)-OH
The structure combines the chirality of L-lysine with two key functional groups:
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N2-Boc Group: Provides stability during chemical reactions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), making it ideal for peptide synthesis.
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N6-Formyl Group: Represents the stable, pathological modification of interest.
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Carboxylic Acid: The reactive site for peptide bond formation.
Caption: Structure of N2-Boc-N6-formyllysine.
Physicochemical Properties
The following properties are estimated based on the compound's structure and data from analogous molecules.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₂H₂₂N₂O₅ | - |
| Molecular Weight | 274.31 g/mol | - |
| XLogP3-AA | -0.8 | Estimation |
| Hydrogen Bond Donors | 3 | Calculation |
| Hydrogen Bond Acceptors | 6 | Calculation |
| Rotatable Bond Count | 9 | Calculation |
| Solubility | Soluble in organic solvents (DMF, DMSO, MeOH), sparingly soluble in water. | Empirical |
Synthesis and Purification
Rationale for a Protected Building Block
To incorporate N6-formyllysine into a specific position within a peptide sequence, it is essential to use a derivative where the alpha-amino group is protected. This prevents uncontrolled polymerization and ensures that the carboxylic acid end is exclusively available for coupling to the growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). The Boc group is a standard choice for this purpose due to its stability in the basic conditions used for Fmoc-based SPPS deprotection and its clean removal in the final acidic cleavage step.
Proposed Synthetic Pathway
The most direct synthesis involves the selective formylation of the N6-amino group of N2-Boc-L-lysine. A common and efficient method for formylation is the use of an activated formic acid equivalent, such as p-nitrophenyl formate, in a suitable organic solvent.
Caption: Synthetic workflow for N2-Boc-N6-formyllysine.
Experimental Protocol: Synthesis
Causality: This protocol utilizes p-nitrophenyl formate as it provides a mild and selective formylation of the more nucleophilic N6-amino group over the sterically hindered and less reactive carbamate-protected N2-amino group. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the starting material.
Materials:
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N-alpha-Boc-L-lysine
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p-Nitrophenyl formate
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Dichloromethane (DCM), anhydrous
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Triethylamine (TEA)
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Silica gel for column chromatography
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Ethyl acetate and hexanes (for chromatography)
Procedure:
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Dissolution: Dissolve N-alpha-Boc-L-lysine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base: Add triethylamine (1.1 eq) to the solution to act as a base, neutralizing the p-nitrophenol byproduct formed during the reaction.
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Formylation: Slowly add a solution of p-nitrophenyl formate (1.05 eq) in DCM to the flask at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until the starting material is consumed.
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Workup: Quench the reaction with a mild acid wash (e.g., 1M HCl) to remove excess TEA. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N2-Boc-N6-formyllysine.
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Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Applications in Research and Drug Development
Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-Lys(For)-OH is as a building block in SPPS to generate peptides with N6-formyllysine at a predetermined position. This is invaluable for:
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Creating Research Tools: Synthesizing histone tails with formyllysine to study how this modification affects interactions with reader proteins or the activity of histone-modifying enzymes.
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Developing Immunogens: Producing formylated peptides to raise specific antibodies against the N6-formyllysine mark, enabling its detection in biological samples via Western Blot or ELISA.
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Enzyme Substrate Synthesis: Creating substrates to search for and characterize potential "deformylase" enzymes.
Caption: Workflow for incorporating Boc-Lys(For)-OH in SPPS.
Analytical Standard for Mass Spectrometry
Accurate quantification of endogenous N6-formyllysine in complex biological samples (e.g., cell lysates, tissue homogenates) requires stable isotope-labeled internal standards.[5] While N2-Boc-N6-formyllysine itself is not the standard, its synthesis provides the foundational chemistry for creating labeled versions (e.g., using ¹³C- or ¹⁵N-labeled lysine as a starting material).
Furthermore, the unlabeled compound serves as a crucial reference standard for:
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Method Development: Optimizing liquid chromatography separation and mass spectrometry fragmentation parameters.
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Calibration Curves: Creating standard curves for absolute quantification of the modification in proteomic studies.
Analytical Protocol: LC-MS/MS Quantification
Causality: This protocol, adapted from established methods, uses liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) because of its exceptional sensitivity and specificity, which are necessary for detecting and quantifying low-abundance PTMs in complex mixtures of protein digests.[5] The use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode ensures that only fragments specific to N6-formyllysine are detected, minimizing background noise.
Objective: To quantify N6-formyllysine as a percentage of total lysine in a protein sample.
Materials:
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Protein sample (e.g., extracted histones)
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Protease (e.g., Streptomyces griseus protease for complete digestion to amino acids)
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LC-MS/MS system (e.g., Agilent 6410 Triple Quadrupole)
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Aqueous normal-phase HPLC column (e.g., Cogent Diamond Hydride)
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N2-Boc-N6-formyllysine (as a characterization standard) and a stable isotope-labeled N6-formyllysine internal standard.
Procedure:
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Protein Digestion: Digest the protein sample to single amino acids using a broad-specificity protease. This is critical to release all modified and unmodified lysine residues for analysis.
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Sample Preparation: Spike the digested sample with a known amount of the stable isotope-labeled N6-formyllysine internal standard.
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LC Separation:
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MS/MS Detection:
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Quantification: Calculate the amount of N6-formyllysine by comparing the peak area ratio of the endogenous analyte to the internal standard. Normalize this value to the total amount of lysine determined in the same run.
Conclusion
N2-Boc-N6-formyllysine is more than just a chemical derivative; it is an enabling tool for cutting-edge biological research. It provides the necessary chemical handles to bridge the gap between observing the pathological N6-formyllysine mark and understanding its functional consequences. By allowing for the creation of precisely modified peptides and serving as a critical analytical standard, this compound empowers scientists to investigate the mechanisms of formaldehyde toxicity, explore potential new epigenetic signaling pathways, and develop novel biomarkers for disease and exposure. As research into the "formylome" expands, the utility and importance of N2-Boc-N6-formyllysine will undoubtedly continue to grow.
References
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Edrissi, B., et al. (2017). Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. Chemical Research in Toxicology. Available at: [Link]
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Jiang, T., et al. (2013). Dosimetry of N6-formyllysine adducts following [13C2H2]-formaldehyde exposures in rats. Chemical Research in Toxicology. Available at: [Link]
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Edrissi, B., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. PubMed. Available at: [Link]
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Jiang, T., et al. (2013). Dosimetry of N⁶-formyllysine adducts following [¹³C²H₂]-formaldehyde exposures in rats. PubMed. Available at: [Link]
- Lu, K., et al. (2010). N6-Formyllysine is an abundant post-translational modification in sacred ibis mummy proteins. Journal of the American Society for Mass Spectrometry. (Note: While not directly cited in the text, this supports the general knowledge of Flys).
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Jiang, T. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. Available at: [Link]
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Moeller, B. C., et al. (2011). Quantitative analysis of histone modifications: formaldehyde is a source of pathological N6-formyllysine that is refractory to histone deacetylases. ResearchGate. Available at: [Link]
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PubChem. N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine. PubChem. Available at: [Link] (Used for property analogies).
Sources
- 1. Dosimetry of N6-Formyllysine Adducts Following [13C2H2]-Formaldehyde Exposures in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N6-Formyllysine as a biomarker of formaldehyde exposure: Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
